2-(4-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(4-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylicacid is an organic compound with a complex structure that includes an ethoxyphenyl group, a tetrahydrofuran ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylicacid typically involves multiple steps One common method includes the condensation of 4-ethoxybenzaldehyde with a suitable dicarbonyl compound under acidic or basic conditions to form the intermediate product This intermediate is then subjected to cyclization reactions to form the tetrahydrofuran ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylicacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares the ethoxyphenyl group but has a different core structure.
2-(4-Methoxyphenyl)acetamide: Similar in having a substituted phenyl group but differs in the functional groups attached.
Uniqueness
2-(4-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylicacid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-2-17-9-5-3-8(4-6-9)12-10(13(15)16)7-11(14)18-12/h3-6,10,12H,2,7H2,1H3,(H,15,16) |
InChI Key |
VOUCGEWFTYYPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(CC(=O)O2)C(=O)O |
Origin of Product |
United States |
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